molecular formula C17H17N5O4S B12495383 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-sulfamoylphenyl)butanamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-sulfamoylphenyl)butanamide

Katalognummer: B12495383
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: BGMHRHMCPKWSBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include the following steps:

    Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced via nucleophilic substitution reactions.

    Formation of Butanamide Moiety: The butanamide moiety can be attached through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-aminophenyl)butanamide
  • 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-methylphenyl)butanamide
  • 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-chlorophenyl)butanamide

Uniqueness

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide is unique due to the presence of the sulfamoyl group, which may impart specific biological activities and chemical properties

Eigenschaften

Molekularformel

C17H17N5O4S

Molekulargewicht

387.4 g/mol

IUPAC-Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C17H17N5O4S/c1-2-15(22-17(24)13-5-3-4-6-14(13)20-21-22)16(23)19-11-7-9-12(10-8-11)27(18,25)26/h3-10,15H,2H2,1H3,(H,19,23)(H2,18,25,26)

InChI-Schlüssel

BGMHRHMCPKWSBN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.